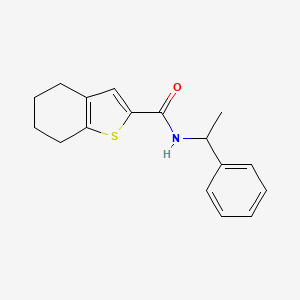

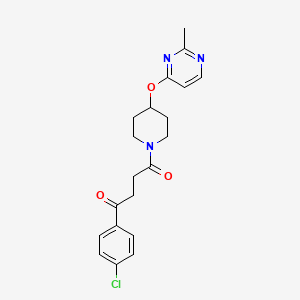

![molecular formula C17H15ClFN3O2S2 B2749687 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955663-09-9](/img/structure/B2749687.png)

4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many biologically active compounds . The presence of the fluorophenyl group and the benzo[d]thiazole group may also contribute to its properties.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Research on compounds structurally related to 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole, such as SB-649868, has provided insights into their metabolism and disposition within the human body. Studies show that these compounds are extensively metabolized, with the principal route being the oxidation of certain rings leading to the formation of major metabolites excreted mainly through feces. This information is pivotal for understanding the pharmacokinetics of drugs targeting the orexin receptor, which is crucial in the treatment of insomnia and potentially other neurological disorders (Renzulli et al., 2011).

Diagnostic Imaging in Oncology

Derivatives of this compound, such as [18F]DASA-23, are being explored for their application in diagnostic imaging, specifically positron emission tomography (PET) scans for detecting aberrant pyruvate kinase M2 (PKM2) expression in glioma patients. This innovation facilitates the non-invasive delineation of low-grade gliomas (LGG) and high-grade gliomas (HGG) based on aberrantly expressed PKM2, an important biomarker of cancer glycolytic re-programming. This research underscores the potential of these compounds in enhancing the diagnostic accuracy for gliomas, thereby aiding in the formulation of more targeted therapeutic strategies (Patel et al., 2019).

Human Biodistribution and Radiation Dosimetry

Further research into [18F]DASA-23 has extended into assessing its safety, biodistribution, and radiation dosimetry in healthy volunteers. These studies are critical for evaluating the feasibility and safety of using these compounds in clinical settings, particularly for imaging purposes in oncology. The findings suggest that [18F]DASA-23 can safely be used in humans to evaluate PKM2 levels, which is instrumental in the visualization of intracranial malignancies and potentially other cancers, marking a significant advancement in diagnostic imaging technologies (Beinat et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the human Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances and passing on signals to the immune system .

Mode of Action

The compound interacts with its target through a series of hydrogen bonds and non-hydrogen bonded interactions . It forms three hydrogen bonds with the residues PHE144, ILE146, and GLY147 through the benzothiazole –S O group . Additionally, it displays pi-sigma interactions with LEU117 and pi-alkyl interactions with LEU138 residues with the fluoro substituted aromatic phenyl group .

Biochemical Pathways

The compound’s interaction with TLR4 can affect the immune response pathways . By binding to TLR4, it can modulate the body’s immune response, potentially influencing the outcomes of diseases where the immune response plays a critical role .

Pharmacokinetics

The compound’s ability to bind to tlr4 suggests it may have good bioavailability .

Result of Action

The compound’s action results in a modulation of the body’s immune response . By binding to TLR4, it can influence the body’s response to foreign substances, potentially leading to changes in the progression of diseases where the immune response is a factor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific characteristics of the target site .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . It has been suggested that the compound may interact with enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole on various types of cells and cellular processes are not yet fully known. Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Preliminary studies are focused on identifying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

4-chloro-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O2S2/c18-14-2-1-3-15-16(14)20-17(25-15)21-8-10-22(11-9-21)26(23,24)13-6-4-12(19)5-7-13/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXBRFZXBJSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

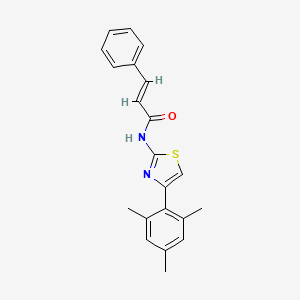

![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)

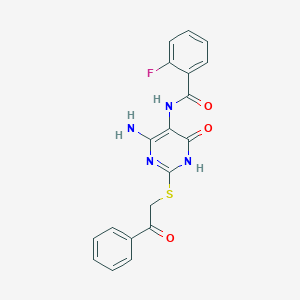

![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)

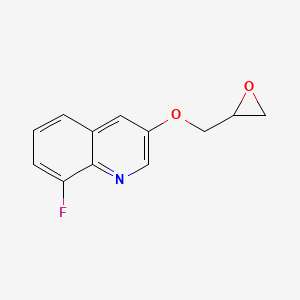

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

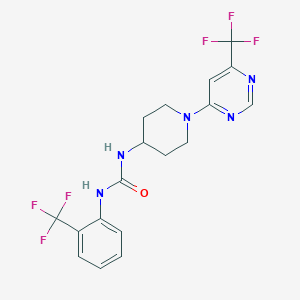

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)